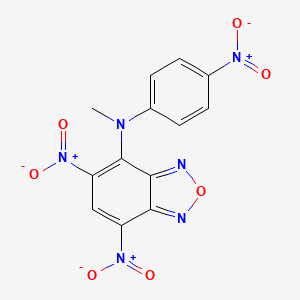![molecular formula C23H24ClNO5 B11053157 5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053157.png)
5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone ring substituted with various functional groups
Preparation Methods
The synthesis of 5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolone ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the 3-ethoxypropyl group: This can be done through an alkylation reaction.
Addition of the 3-methoxybenzoyl group: This step may involve an acylation reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for hydrolysis.
Scientific Research Applications
5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds, such as:
5-(4-BROMOPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a bromine atom instead of chlorine.
5-(4-CHLOROPHENYL)-1-(3-METHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a methoxy group instead of an ethoxy group.
The uniqueness of 5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24ClNO5 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-1-(3-ethoxypropyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24ClNO5/c1-3-30-13-5-12-25-20(15-8-10-17(24)11-9-15)19(22(27)23(25)28)21(26)16-6-4-7-18(14-16)29-2/h4,6-11,14,20,26H,3,5,12-13H2,1-2H3/b21-19- |
InChI Key |
BIJPBWWDKCETCN-VZCXRCSSSA-N |
Isomeric SMILES |
CCOCCCN1C(/C(=C(\C2=CC(=CC=C2)OC)/O)/C(=O)C1=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,5-difluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11053075.png)
![3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11053079.png)
![4-[(E)-(hydroxyimino)methyl]-2-methoxy-6-nitrophenol](/img/structure/B11053088.png)
![methyl N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)leucinate](/img/structure/B11053090.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053097.png)
![N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B11053098.png)
![N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide](/img/structure/B11053103.png)
![N-(1,3-Benzodioxol-5-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11053104.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11053110.png)
![2,6-dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B11053112.png)

![(1R,2R,5S)-2-[4-ethyl-3-(2-methylfuran-3-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11053120.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11053141.png)
![7-Hydroxy-6,9-dimethoxy-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B11053148.png)
